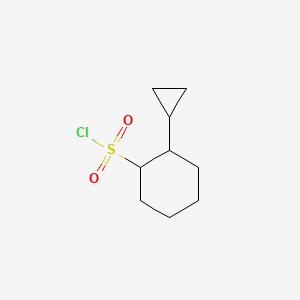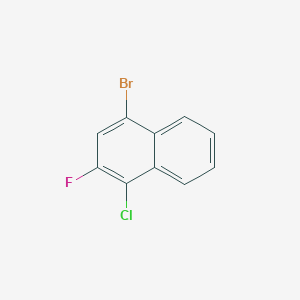
4-Bromo-1-chloro-2-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-chloro-2-fluoronaphthalene is an organic compound with the molecular formula C10H5BrClF It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-fluoronaphthalene typically involves halogenation reactions. One common method is the selective bromination, chlorination, and fluorination of naphthalene derivatives. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperatures and solvents to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-chloro-2-fluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted naphthalenes.
Scientific Research Applications
4-Bromo-1-chloro-2-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biological systems, especially in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-fluoronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
- 1-Bromo-4-fluoronaphthalene
- 4-Bromo-2-chloro-1-fluoronaphthalene
- Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-
Comparison: 4-Bromo-1-chloro-2-fluoronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For example, the presence of multiple halogens can influence its behavior in substitution and coupling reactions, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C10H5BrClF |
|---|---|
Molecular Weight |
259.50 g/mol |
IUPAC Name |
4-bromo-1-chloro-2-fluoronaphthalene |
InChI |
InChI=1S/C10H5BrClF/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
XSWOXCYZNAENSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


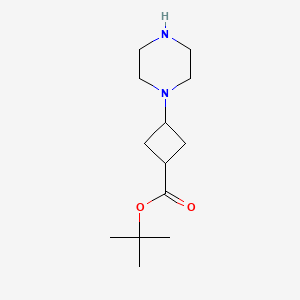
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
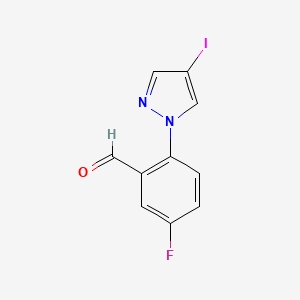
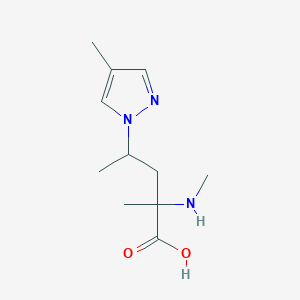
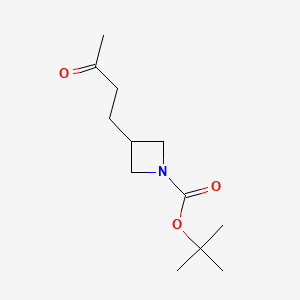
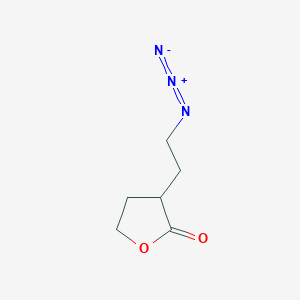
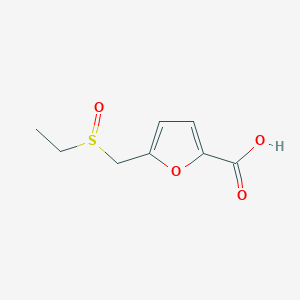
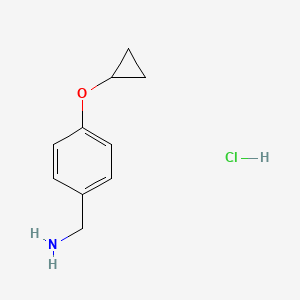

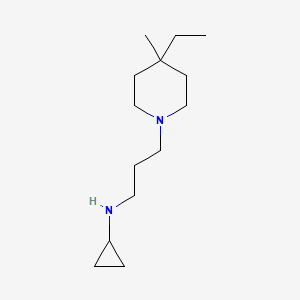
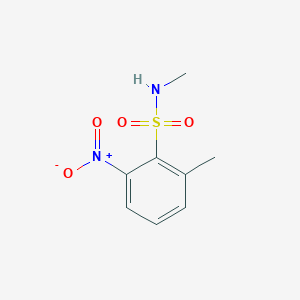
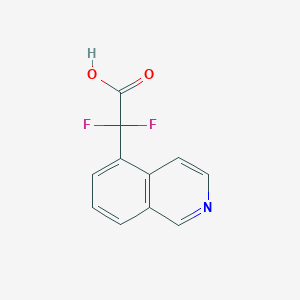
![7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13631432.png)
